molecular formula C8H8BrCl2N3 B2542752 3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride CAS No. 1989672-03-8

3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride

Cat. No.: B2542752
CAS No.: 1989672-03-8
M. Wt: 296.98
InChI Key: LQIOIOMMBFJHNL-UHFFFAOYSA-N
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Description

3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C8H8BrCl2N3 It is a heterocyclic compound that contains both a pyrazole and a pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride typically involves the reaction of 3-bromo-2-chloropyridine with 4-hydrazinylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-(4-bromo-1H-pyrazol-1-yl)pyridine
  • 2-(1H-pyrazol-3-yl)pyridine
  • 4-bromo-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings.

Properties

IUPAC Name

3-bromo-2-(1H-pyrazol-4-yl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3.2ClH/c9-7-2-1-3-10-8(7)6-4-11-12-5-6;;/h1-5H,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIOIOMMBFJHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CNN=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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